molecular formula C11H12ClNO3S B2530939 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone CAS No. 851288-79-4

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone

Cat. No.: B2530939
CAS No.: 851288-79-4
M. Wt: 273.73
InChI Key: AWJIBLWYVHZNLS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is a chloroacetyl-substituted indoline derivative characterized by a methylsulfonyl group at the indoline nitrogen (N-1 position) and a ketone-linked chloroethyl moiety at the 5-position of the indoline ring.

Properties

IUPAC Name

2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJIBLWYVHZNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is being investigated for its potential in drug development, particularly targeting inflammatory diseases and cancer. Its biological activities suggest it could serve as a lead compound for new therapeutic agents.

Case Study: Antiviral Activity

  • Objective: To evaluate the compound's antiviral properties.
  • Methodology: In vitro assays were conducted to assess effectiveness against viruses such as influenza A.
  • Results: The compound demonstrated promising inhibitory effects with calculated IC₅₀ values guiding further research into its mechanism of action .

Anticancer Research

The compound has shown potential as an anticancer agent. Research indicates that indole derivatives, including this compound, may possess significant antitumor activity.

Case Study: National Cancer Institute Screening

  • Objective: To assess the anticancer efficacy of the compound.
  • Methodology: The compound was tested against a panel of human tumor cell lines following NCI protocols.
  • Results: It exhibited notable antimitotic activity with mean GI₅₀ values indicating effective growth inhibition .

Chemical Reactions and Synthesis

The reactivity of this compound is influenced by its functional groups, allowing for various chemical transformations:

Reaction TypeDescription
Nucleophilic SubstitutionThe chloro group can be replaced by nucleophiles (amines, thiols).
OxidationThe methylsulfonyl group can be oxidized to form sulfone derivatives.
ReductionThe carbonyl group can be reduced to form alcohol derivatives.

These reactions enhance its utility as an intermediate in organic synthesis .

Comparison with Similar Compounds

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

  • Structure : Lacks the methylsulfonyl group at N-1 but includes a hydrochloride salt.
  • Molecular Formula: C₁₀H₁₁Cl₂NO (vs. C₁₁H₁₂ClNO₃S for the target compound) .
  • Key Differences : The absence of the methylsulfonyl group reduces molecular weight (232.10 g/mol vs. ~261.73 g/mol for the target compound) and polarity. The hydrochloride salt enhances solubility in polar solvents compared to the neutral sulfonamide form.

5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 18)

  • Structure : Features a benzyloxy group at C-5, a chloromethyl group at N-1, and a methylsulfonyloxy-substituted indole carbonyl at C-3.
  • Synthesis : Prepared via methanesulfonyl chloride-mediated sulfonylation, yielding a crystalline solid (mp 203–206°C) .
  • Comparison: The benzyloxy and carbonyl groups introduce steric bulk, reducing solubility in non-polar solvents compared to the target compound. The methylsulfonyloxy group (vs. methylsulfonyl in the target) may alter metabolic stability.

1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)

  • Structure : Contains a hydroxy group at C-5 and a methylsulfonyloxyindole carbonyl at C-3.
  • Properties : Melting point 155–158°C; NMR data (δ 2.80 ppm for CH₃SO₃ group) confirm sulfonate ester stability under acidic conditions .

Physicochemical and Reactivity Profiles

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
This compound C₁₁H₁₂ClNO₃S 261.73 (calc.) Chloroacetyl, methylsulfonyl Not reported
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride C₁₀H₁₁Cl₂NO 232.10 Chloroacetyl, hydrochloride salt Not reported
Compound 18 C₂₆H₂₃ClN₂O₅S 507.00 Chloromethyl, methylsulfonyloxy 203–206
Compound 2 C₁₉H₁₇ClN₂O₅S 420.00 Hydroxy, methylsulfonyloxy 155–158

Reactivity Insights

  • Nucleophilic Substitution: The chloroacetyl group in the target compound is susceptible to nucleophilic attack (e.g., by amines or thiols), similar to Compound 18 and 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride .
  • Sulfonamide Stability : The methylsulfonyl group at N-1 in the target compound is less hydrolytically labile compared to methylsulfonyloxy esters (as in Compounds 18 and 2), which may degrade under basic conditions .

Biological Activity

2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Properties : Many indoline derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Activity : The presence of the methylsulfonyl group may enhance the compound's ability to disrupt microbial membranes.

Case Studies and Experimental Findings

  • Anticancer Activity : In a study evaluating various indoline derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • HCT116 (Colon Cancer) : IC50 values ranged from 5 to 10 µM, indicating strong potential for therapeutic applications.
    • MCF7 (Breast Cancer) : Compounds exhibited IC50 values around 8 µM, suggesting effectiveness in targeting breast cancer cells.
    Cell LineIC50 Value (µM)
    HCT1165
    MCF78
  • Antimicrobial Studies : Research on related compounds has shown promising antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) reported between 4 to 16 µg/mL. This suggests that the compound could be explored further for its antifungal properties.
  • Mechanistic Insights : Molecular docking studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation. For instance, binding affinities were noted for cyclin-dependent kinases (CDK), which are critical for cell cycle regulation.

Pharmacological Profiling

The pharmacological profile of this compound reveals several important characteristics:

  • Solubility : Moderate solubility in organic solvents but limited aqueous solubility, which may affect bioavailability.
  • Toxicity : Preliminary toxicity assessments indicate potential skin and eye irritancy, necessitating careful handling and formulation considerations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate acylation but risk side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylsulfonyl group at indoline-N) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects chlorine isotopic patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spatial orientation and validate bond lengths/angles .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Hazard Assessment : While GHS data may be limited, assume acute toxicity based on structural analogs. Use fume hoods and PPE (gloves, goggles) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in substitution reactions?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent:

  • Electronic Effects : Enhances electrophilicity at the ketone carbon, facilitating nucleophilic substitution (e.g., with amines or thiols) .
  • Steric Effects : Bulky substituents at the indoline-N may hinder access to reactive sites, requiring optimized catalysts (e.g., Pd-mediated cross-coupling) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR/IR with computational predictions (e.g., DFT calculations) .
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, addressing discrepancies in electron density maps .
  • Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments in NMR .

Q. What experimental designs assess the compound’s role in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated peptides for HDAC inhibition) .
  • pH/Ionic Strength Optimization : Adjust buffer conditions (e.g., pH 7.6 phosphate buffer) to maximize Acinetobacter sp. ketoreductase activity for asymmetric reductions .
  • Docking Simulations : Use MOE software to predict binding modes with target enzymes (e.g., HDACs or cytochrome P450) .

Q. How can biocatalytic methods improve enantioselective synthesis of derivatives?

  • Methodological Answer :

  • Enzyme Screening : Test ketoreductases (e.g., from Scheffersomyces stipitis) for asymmetric reduction of α-chloro ketones to alcohols .
  • Reaction Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry under varying conditions (e.g., 0.05–0.2 M ionic strength) .

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